REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-])=O.[NH:11]([CH2:13][C:14](O)=[O:15])[CH3:12].C(N(CC)CC)C>CS(C)=O>[CH3:12][N:11]1[C:2]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[NH:8][C:14](=[O:15])[CH2:13]1
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Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
N(C)CC(=O)O
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
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solvent
|
Smiles
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CS(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The mixture was then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and methylene chloride
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated in vacuo
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in 100 ml 96% ethanol
|
Type
|
FILTRATION
|
Details
|
After completion of hydrogen uptake, the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
WASH
|
Details
|
The residue was washed with water with disodium carbonate, ether and water
|
Name
|
|
Type
|
|
Smiles
|
CN1CC(NC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |